N-(2,2-difluoroethyl)cyclopropanamine hydrochloride, also known as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, is a chemical compound that plays a significant role in medicinal chemistry. It is primarily recognized as an intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots in patients with acute coronary syndrome. The molecular formula of this compound is , and it has a molecular weight of approximately 205.63 g/mol .
This compound is classified as a cyclopropanamine derivative and belongs to the broader category of organic compounds. It is synthesized through various chemical reactions involving fluorinated aromatic compounds and cyclopropane structures, which are crucial for its biological activity and pharmacological properties.
The synthesis of N-(2,2-difluoroethyl)cyclopropanamine hydrochloride involves several intricate steps:
The molecular structure of N-(2,2-difluoroethyl)cyclopropanamine hydrochloride can be described as follows:
The compound exhibits a unique cyclopropane ring fused with a difluorophenyl group, contributing to its biological activity.
N-(2,2-difluoroethyl)cyclopropanamine hydrochloride participates in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its pharmacological efficacy.
The mechanism of action for N-(2,2-difluoroethyl)cyclopropanamine hydrochloride primarily relates to its role as an intermediate in the synthesis of ticagrelor. Ticagrelor functions as an antiplatelet agent by inhibiting adenosine diphosphate receptors on platelet surfaces, thereby preventing platelet aggregation and reducing thrombus formation. This mechanism is crucial for its therapeutic application in cardiovascular diseases.
N-(2,2-difluoroethyl)cyclopropanamine hydrochloride serves primarily as an intermediate in the pharmaceutical industry for synthesizing ticagrelor. Its structural features make it valuable for developing novel therapeutic agents aimed at treating cardiovascular conditions. Additionally, research into its derivatives may lead to the discovery of new compounds with enhanced efficacy or reduced side effects.
Cyclopropanamine nucleophiles participate in SN₂ reactions with electrophiles like 1-bromo-2,2-difluoroethane under mild conditions (40–60°C). The reaction efficiency hinges on:
Table 1: Solvent and Base Optimization for Nucleophilic Substitution
Solvent | Base | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
DMF | Et₃N | 8 | 68 | 12 |
CH₃CN | i-Pr₂NEt | 6 | 92 | 3 |
THF | K₂CO₃ | 24 | 45 | 28 |
Alternative routes employ protected cyclopropanamines (e.g., N-Boc derivatives), where deprotection post-coupling adds steps but improves purity. Recent protocols utilize phase-transfer catalysts like tetrabutylammonium bromide to accelerate interfacial reactions in biphasic systems (water/toluene), achieving 85% yield at 25°C [6].
Difluoroethylation leverages two primary approaches:1. Reductive Amination:- 2,2-Difluoroacetaldehyde reacts with cyclopropylamine under NaBH₃CN mediation (pH 7, methanol)- Yields 75–80% but requires chromatographic purification due to imine intermediates [5]- Temperature-controlled addition (−10°C) suppresses aldehyde polymerization [6]
Microwave-assisted methods reduce reaction times from 24 hours to 35 minutes, enhancing energy efficiency. Solvent-free techniques using [Bmim]BF₄ ionic liquid facilitate product isolation via aqueous extraction, yielding 88% pure product [5].
Table 2: Difluoroethylation Method Comparison
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Reductive Amination | NaBH₃CN/MeOH, 0°C, 12h | 78 | 85 | Mild conditions |
Direct Alkylation (neat) | 120°C, 24h, CaCO₃ | 90 | 70 | No solvent |
Microwave Alkylation | DMF, 140°C, 35 min | 82 | 93 | Rapid |
Ionic Liquid | [Bmim]BF₄, 80°C, 8h | 88 | 96 | Recyclable solvent |
Salt formation is achieved via HCl gas bubbling into a cold (0–5°C) ethereal solution of the free amine. Critical parameters include:
Ethanol/water mixtures (4:1) enable direct isolation without anti-solvents, reducing solvent consumption by 40%. Catalytic salt formation using SiCl₄ (0.1 mol%) in THF generates HCl in situ, though residual silicon requires scavenging [4] .
Continuous-flow systems enhance reproducibility for large-scale production:
Purification employs simulated moving bed (SMB) chromatography with chiral stationary phases (CSP-4 resins), achieving >99.5% ee. Aqueous washes at pH 9–10 remove difluoroethanol contaminants, while activated carbon treatment decolorizes the product [6] . Lyophilization provides solvent-free amorphous product suitable for direct pharmaceutical formulation.
Table 3: Industrial Process Metrics Comparison
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Cycle Time | 48 h | 3 h | 94% reduction |
Yield | 65% | 89% | +24% |
Solvent Consumption | 120 L/kg | 28 L/kg | 77% reduction |
Purity | 98.5% | 99.8% | +1.3% |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: